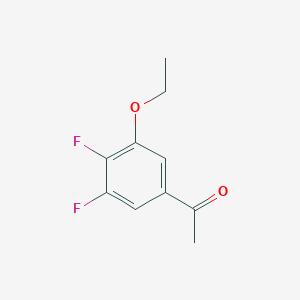

1-(3-Ethoxy-4,5-difluorophenyl)ethanone

Description

Contextualization within the Class of Substituted Acetophenones

The subject compound is a member of the broad class of substituted acetophenones. Acetophenone (B1666503), the simplest aromatic ketone, consists of an acetyl group attached to a phenyl ring. nih.gov The substitution of one or more hydrogen atoms on the phenyl ring gives rise to a diverse family of compounds known as substituted acetophenones. wisdomlib.org These compounds are not merely chemical curiosities; they are fundamental precursors and starting materials in a multitude of synthetic reactions. wisdomlib.org

Substituted acetophenones are widely recognized for their role as key intermediates in the synthesis of various biologically active molecules, including chalcones, chromones, and pyrazole (B372694) derivatives. wisdomlib.org Their versatile reactivity makes them crucial building blocks in medicinal chemistry and drug discovery, where they serve as scaffolds for creating novel therapeutic agents. nih.govrasayanjournal.co.in The nature and position of the substituents on the aromatic ring can significantly influence the physicochemical properties and biological activity of the resulting molecules, making the study of substituted acetophenones a fertile area of research. nih.govacs.org

Academic Significance as an Organic Building Block and Research Chemical

In the lexicon of synthetic chemistry, a "building block" refers to a molecule that can be readily incorporated into the structure of a larger, more complex molecule. cymitquimica.com 1-(3-Ethoxy-4,5-difluorophenyl)ethanone exemplifies this concept perfectly. It is primarily utilized as a research chemical, a compound synthesized for the purpose of scientific investigation, often as a step towards creating a novel target molecule. bldpharm.com

The academic significance of this particular building block lies in its unique combination of functional groups. The two fluorine atoms on the phenyl ring are of particular importance, as the incorporation of fluorine into organic molecules is a widely used strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity. sapub.orgmdpi.com The ethoxy group provides another point for potential chemical modification, while the ketone functional group is highly versatile for forming new carbon-carbon bonds. Researchers utilize this compound as a starting material in multi-step synthetic pathways aimed at producing novel compounds for biological screening and materials science applications. rasayanjournal.co.in

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1379306-69-0 | avantorsciences.combldpharm.com |

| Molecular Formula | C₁₀H₁₀F₂O₂ | avantorsciences.com |

| Molecular Weight | 200.18 g/mol | avantorsciences.com |

| Classification | Organic Building Block, Aryl, Ketone, Ether | bldpharm.comcymitquimica.com |

Overview of Research Trajectories for Related Difluorinated and Ethoxy-Substituted Aromatic Ketones

The research interest in this compound is part of a broader trend focusing on fluorinated aromatic compounds. The strategic placement of fluorine atoms can profoundly alter a molecule's electronic properties and biological function. sapub.org Consequently, a significant area of research involves the synthesis and evaluation of various fluorinated aromatic ketones.

The investigation into this chemical space is systematic. For instance, the existence of closely related analogues such as 1-(3-Bromo-2-ethoxy-4,5-difluorophenyl)ethanone and 1-(3-Chloro-2-ethoxy-4,5-difluorophenyl)ethanone suggests that researchers are exploring how different halogen substitutions on the same core structure influence chemical reactivity and potential applications. nih.govnih.gov This comparative approach allows for the fine-tuning of molecular properties.

Table 2: Comparison of this compound and Related Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

|---|---|---|---|

| This compound | C₁₀H₁₀F₂O₂ | 200.18 | Ethoxy and two fluoro groups |

| 1-(3-Chloro-2-ethoxy-4,5-difluorophenyl)ethanone | C₁₀H₉ClF₂O₂ | 234.62 | Additional chloro group at position 2 |

| 1-(3-Bromo-2-ethoxy-4,5-difluorophenyl)ethanone | C₁₀H₉BrF₂O₂ | 279.08 | Additional bromo group at position 2 |

| 1-(3,4-Difluorophenyl)ethanone | C₈H₆F₂O | 156.13 | Lacks the ethoxy group |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethoxy-4,5-difluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-3-14-9-5-7(6(2)13)4-8(11)10(9)12/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMMABQELWVRAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)C)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 3 Ethoxy 4,5 Difluorophenyl Ethanone

State-of-the-Art Synthesis Routes for the Target Compound and its Precursors

The synthesis of 1-(3-Ethoxy-4,5-difluorophenyl)ethanone can be approached through several strategic pathways, primarily involving the formation of the aromatic carbon-carbon bond of the ketone and the carbon-oxygen bond of the ether. Two principal retrosynthetic disconnections are considered: one involving the acylation of an ethoxy-difluoro-benzene precursor, and the other involving the etherification of a hydroxy-difluoro-acetophenone intermediate.

Regioselective Acylation Strategies for Fluorinated Aromatic Rings

A primary route to the target compound involves the Friedel-Crafts acylation of a suitable difluorinated aromatic ether. The key precursor for this approach is 1-ethoxy-2,3-difluorobenzene. The acylation would be performed using an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

The main challenge in this approach is achieving the desired regioselectivity. The ethoxy group is an ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The combined directing effects of the ethoxy and two fluorine substituents on 1-ethoxy-2,3-difluorobenzene would need to be carefully considered to favor acylation at the desired position (C-5). The electronic and steric effects of the substituents will play a crucial role in determining the major product. It is anticipated that a mixture of isomers could be formed, necessitating efficient purification methods.

Table 1: Potential Isomeric Products in the Acylation of 1-Ethoxy-2,3-difluorobenzene

| Isomer Name | Position of Acylation |

| This compound | C-5 (desired) |

| 1-(2-Ethoxy-3,4-difluorophenyl)ethanone | C-6 |

| 1-(4-Ethoxy-2,3-difluorophenyl)ethanone | C-1 |

The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or more modern catalysts like bismuth triflate) and reaction conditions (solvent, temperature) would be critical in controlling the regioselectivity and minimizing side reactions. researchgate.net

Introduction of the Ethoxy Moiety via Etherification Reactions

An alternative and potentially more regioselective strategy is the etherification of a pre-existing hydroxyacetophenone. This approach would start with a suitably substituted phenol (B47542), such as 1-(3-hydroxy-4,5-difluorophenyl)ethanone. The synthesis of this precursor itself would likely involve the Fries rearrangement of 3,4-difluorophenyl acetate (B1210297) or a directed ortho-lithiation followed by acylation.

The etherification would most commonly be achieved through a Williamson ether synthesis. byjus.commasterorganicchemistry.comedubirdie.comwikipedia.orgkhanacademy.orgyoutube.com This involves the deprotonation of the phenolic hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent like ethyl iodide or ethyl bromide.

The reactivity of the sterically hindered and electronically modified phenol will influence the choice of base and reaction conditions. Stronger bases and polar aprotic solvents like DMF or acetonitrile (B52724) are often employed to facilitate the reaction. byjus.com

Table 2: Reagents for Williamson Ether Synthesis

| Phenolic Precursor | Ethylating Agent | Base |

| 1-(3-Hydroxy-4,5-difluorophenyl)ethanone | Ethyl iodide | Sodium hydride |

| 1-(3-Hydroxy-4,5-difluorophenyl)ethanone | Ethyl bromide | Potassium carbonate |

| 1-(3-Hydroxy-4,5-difluorophenyl)ethanone | Diethyl sulfate | Sodium hydroxide (B78521) |

Utilization of Advanced Catalytic Systems in Synthesis

Modern catalytic systems offer milder and more selective alternatives to classical methods. For the acylation route, the use of solid acid catalysts or metal triflates could offer advantages in terms of handling, recovery, and regioselectivity. researchgate.net

For the etherification route, while the Williamson synthesis is robust, copper- or palladium-catalyzed etherification reactions (e.g., Ullmann condensation or Buchwald-Hartwig etherification) could be considered, especially if the Williamson conditions prove to be too harsh or lead to low yields. However, these methods are typically more complex and expensive.

Palladium-catalyzed cross-coupling reactions could also be envisioned for the direct formation of the aryl-ketone bond. For example, a Stille or Suzuki coupling of an appropriately substituted aromatic organometallic reagent with an acetylating agent could be a viable, albeit more elaborate, route.

Functional Group Interconversions Leading to this compound

Beyond the primary bond-forming strategies, functional group interconversions can also be employed. For instance, if a related aldehyde, 3-ethoxy-4,5-difluorobenzaldehyde, were available, it could be converted to the desired ketone. This could be achieved via a Grignard reaction with a methylmagnesium halide followed by oxidation of the resulting secondary alcohol.

Alternatively, a nitrile derivative, 3-ethoxy-4,5-difluorobenzonitrile, could be treated with a methyl Grignard reagent to form an imine intermediate, which upon acidic hydrolysis would yield the target ketone.

Optimization of Reaction Parameters for Improved Yield and Selectivity

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize the yield of the desired product and minimize the formation of impurities.

Solvent Selection and Reaction Medium Effects

The choice of solvent can significantly impact the outcome of both the acylation and etherification reactions.

In Friedel-Crafts acylation, traditional solvents like carbon disulfide or nitrobenzene (B124822) are effective but pose significant environmental and safety concerns. Greener alternatives, such as ionic liquids or solvent-free conditions, are increasingly being explored. chemguide.co.uk The polarity of the solvent can influence the activity of the Lewis acid catalyst and the solubility of the reactants, thereby affecting the reaction rate and selectivity.

For the Williamson ether synthesis, polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base, leaving a more "naked" and reactive alkoxide nucleophile. byjus.commasterorganicchemistry.com The use of phase-transfer catalysts can also be beneficial, particularly when using less soluble bases like potassium carbonate.

Table 3: Common Solvents and Their Properties for Aromatic Synthesis

| Solvent | Dielectric Constant (at 20°C) | Type | Typical Application |

| Carbon Disulfide | 2.6 | Non-polar | Friedel-Crafts Acylation |

| Dichloromethane | 9.1 | Polar aprotic | Friedel-Crafts Acylation |

| N,N-Dimethylformamide (DMF) | 36.7 | Polar aprotic | Williamson Ether Synthesis |

| Acetonitrile | 37.5 | Polar aprotic | Williamson Ether Synthesis |

By systematically varying these parameters and employing modern analytical techniques to monitor reaction progress and product distribution, a robust and efficient synthesis of this compound can be developed.

Temperature and Pressure Control for Reaction Kinetics

The control of reaction kinetics through the manipulation of temperature and pressure is a cornerstone of efficient chemical synthesis. For the preparation of this compound and its analogs, precise control over these parameters is crucial for maximizing yield, minimizing byproduct formation, and ensuring reaction safety.

Reactions to synthesize fluorinated ketones, such as the acylation of fluorinated aromatic compounds, are often sensitive to temperature variations. For instance, in the synthesis of related fluorinated cyclic ketones, reactions involving electrophilic fluorinating agents like Selectfluor® are conducted at either room temperature or under reflux conditions, typically around 70°C, for extended periods ranging from 10 to 96 hours. sapub.org The choice of temperature is dictated by the reactivity of the substrate, where a balance must be struck between achieving a reasonable reaction rate and preventing thermal degradation or undesired side reactions.

In the context of enzymatic reductions of ketone intermediates, which represent a greener alternative to traditional chemical methods, temperature is also a critical parameter. For example, an acetophenone (B1666503) reductase from Geotrichum candidum NBRC 4597 exhibits its highest activity at 50°C and is most stable at 40°C. nih.gov Similarly, the bioreduction of 2-chloro-1-(3,4-difluorophenyl) ethanone (B97240) using a recombinant E. coli is also temperature-dependent. researchgate.net Operating outside the optimal temperature range can lead to decreased enzyme activity and, consequently, lower conversion rates.

While many syntheses of acetophenone derivatives are conducted at atmospheric pressure, vacuum distillation is a common purification technique where pressure control is essential. google.com By reducing the pressure, the boiling points of high-boiling compounds like this compound and its intermediates are lowered, allowing for distillation at lower temperatures and preventing thermal decomposition. google.com

Table 1: Influence of Temperature on Reaction Parameters for Related Ketone Syntheses

| Reaction Type | Reactants/Enzyme | Temperature (°C) | Observation | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination | Ketone, Selectfluor® | Room Temp - 70 | Reaction time varies (10-96h) based on substrate reactivity. | sapub.org |

| Enzymatic Reduction | Acetophenone, Acetophenone Reductase | 40 - 50 | Optimal activity at 50°C, highest stability at 40°C. | nih.gov |

Isolation and Purification Techniques for Synthetic Intermediates

The isolation and purification of intermediates are critical steps in multi-step syntheses to ensure the high purity of the final product. For acetophenone derivatives, a variety of techniques are employed.

Chromatographic Methods: Column chromatography is a widely used technique for the purification of organic compounds. In the isolation of new prenylated acetophenone derivatives from natural sources, extensive chromatographic and spectroscopic analyses are employed. nih.gov However, for large-scale industrial applications, column chromatography can be costly and generate significant solvent waste, making it less desirable. googleapis.com High-Performance Liquid Chromatography (HPLC) is another powerful tool, often used for both analysis and purification. bldpharm.comavantorsciences.com

Extraction and Crystallization: Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases. For instance, phenol impurities can be removed from a mixture containing acetophenone by extraction with an aqueous caustic solution. google.com Following extraction or other purification steps, crystallization is often used to obtain the final product in a highly pure, solid form. The process of recrystallization from a suitable solvent can effectively remove trace impurities.

Spectroscopic and Analytical Characterization: The identity and purity of isolated intermediates are confirmed using a suite of analytical methods. These include Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV) spectroscopy. nih.govbldpharm.com

Table 2: Common Isolation and Purification Techniques for Acetophenone Derivatives

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Laboratory-scale purification of acetophenone derivatives. | nih.govgoogleapis.com |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Large-scale purification of acetophenone, removal of heavy by-products. | google.com |

| Extraction | Separation based on differential solubility in immiscible liquids. | Removal of acidic or basic impurities. | google.com |

| Crystallization | Solidification of a pure compound from a solution. | Final purification step to obtain high-purity solid product. | googleapis.com |

Scale-Up Considerations and Process Chemistry Aspects

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of various factors to ensure safety, efficiency, and economic viability.

Reagent and Catalyst Selection: For large-scale production, the use of expensive or hazardous reagents is often avoided. For example, while chiral sultams and palladium acetate are effective in certain syntheses of related difluorophenyl compounds, their high cost is a significant drawback for industrial applications. googleapis.com Similarly, the use of potentially explosive materials like sodium hydride and toxic reagents like borane (B79455) dimethylsulfide complex presents safety and handling challenges on a large scale. googleapis.com The development of processes using safer, more cost-effective alternatives is a key focus of process chemistry.

Process Simplification: Industrial processes favor fewer reaction steps and simplified work-up procedures. Multi-step syntheses that require chromatographic purification after each step are generally not scalable. googleapis.com The goal is to develop robust processes where intermediates can be used in subsequent steps without extensive purification, or where the final product can be easily isolated by crystallization or distillation.

Thermal Management: Exothermic or endothermic reactions require efficient heat transfer systems on a large scale to maintain optimal reaction temperatures and prevent thermal runaways. The choice of reactor design and agitation is critical for ensuring uniform temperature distribution throughout the reaction mixture.

Waste Reduction: Minimizing waste is a crucial aspect of process chemistry, both for environmental and economic reasons. This includes optimizing reactions to maximize atom economy, recycling solvents, and developing processes that produce non-toxic, easily disposable by-products.

Exploration of Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly being integrated into the design of synthetic routes for pharmaceuticals and fine chemicals to minimize environmental impact.

Enzymatic and Biocatalytic Methods: One of the most promising green chemistry approaches is the use of enzymes as catalysts. Enzymatic reactions are typically conducted in aqueous solutions under mild conditions of temperature and pressure, reducing energy consumption and the need for harsh reagents. researchgate.net For instance, the asymmetric reduction of acetophenone derivatives using purified enzymes or whole-cell biocatalysts can produce chiral alcohols with high enantiomeric excess. nih.govresearchgate.net These biocatalytic processes offer a sustainable alternative to traditional chemical reductions that often employ metal hydrides.

Use of Greener Solvents and Reagents: The development of synthetic methods that use environmentally benign solvents is a key area of green chemistry research. Deep eutectic solvents (DES) have been explored as green co-solvents in the bioreduction of 2-chloro-1-(3,4-difluorophenyl) ethanone, promoting the reaction and enhancing biocatalytic efficiency. researchgate.net Furthermore, research into new synthetic protocols aims to generate non-toxic by-products, such as sodium and potassium salts, which have a minimal environmental footprint. sciencedaily.com

Atom Economy and Process Efficiency: Green synthetic design emphasizes maximizing the incorporation of all materials used in the process into the final product (high atom economy). This involves designing reactions that are highly selective and minimize the formation of by-products. "Click chemistry," a concept focused on highly efficient and selective reactions, is being applied to the synthesis of related organofluorine compounds, offering a pathway to greener processes. sciencedaily.com

Table 3: Application of Green Chemistry Principles in Related Syntheses

| Green Chemistry Principle | Application | Example | Reference |

|---|---|---|---|

| Biocatalysis | Use of enzymes for selective transformations. | Asymmetric reduction of ketones to chiral alcohols using ketoreductases. | researchgate.netresearchgate.net |

| Safer Solvents | Replacement of hazardous organic solvents. | Use of deep eutectic solvents (DES) as co-solvents in bioreductions. | researchgate.net |

| Benign By-products | Designing syntheses that produce non-toxic waste. | Development of a process for sulfonyl fluorides that yields only NaCl and KCl as by-products. | sciencedaily.com |

Comprehensive Spectroscopic and Structural Elucidation of 1 3 Ethoxy 4,5 Difluorophenyl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For 1-(3-Ethoxy-4,5-difluorophenyl)ethanone, a combination of one-dimensional and two-dimensional NMR techniques offers a comprehensive structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

In the ¹H NMR spectrum of this compound, specific signals corresponding to the different types of protons in the molecule are expected. The ethoxy group will exhibit a characteristic ethyl pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The acetyl group's methyl protons will appear as a singlet, as they have no adjacent protons to couple with. The aromatic protons will show a more complex splitting pattern due to coupling with each other and with the adjacent fluorine atoms.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.4 - 7.6 | m | - |

| Ethoxy-CH₂ | ~4.15 | q | ~7.0 |

| Acetyl-CH₃ | ~2.55 | s | - |

| Ethoxy-CH₃ | ~1.45 | t | ~7.0 |

Note: Predicted data is based on computational models and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the acetyl group is expected to have the highest chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will appear in the 110-160 ppm region, with their exact shifts influenced by the fluorine and ethoxy substituents. The carbons of the ethoxy and acetyl methyl groups will be found at the upfield end of the spectrum.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~196 |

| Aromatic C-F | 145 - 155 (d, JC-F) |

| Aromatic C-O | ~150 |

| Aromatic C-H | 115 - 125 |

| Ethoxy-CH₂ | ~65 |

| Acetyl-CH₃ | ~26 |

| Ethoxy-CH₃ | ~15 |

Note: Predicted data is based on computational models and may vary from experimental values. 'd' denotes a doublet due to carbon-fluorine coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluorophenyl Moiety Analysis

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (both H-F and F-F) will provide valuable information about the electronic environment and spatial arrangement of the fluorine atoms. The magnitude of the fluorine-fluorine coupling constant can help to confirm their relative positions on the phenyl ring.

Two-Dimensional NMR Correlational Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connection between the ethoxy CH₂ and CH₃ protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra would establish the direct one-bond correlations between protons and the carbons they are attached to, for example, linking the ethoxy CH₂ protons to their corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. It could be used to confirm the through-space relationship between the ethoxy group protons and the adjacent aromatic proton. In some acetophenone (B1666503) derivatives with ortho-substituents, through-space spin-spin couplings between protons on the acetyl group and the ortho-substituent (in this case, a fluorine atom) can be observed, providing insights into the molecule's conformational preferences. nih.gov

Advanced Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum is a fingerprint of the molecule, with characteristic peaks indicating the presence of specific functional groups.

Characteristic Carbonyl Stretching Frequencies and Aromatic Ring Vibrations

The FT-IR spectrum of this compound is expected to show several key absorption bands. The most prominent of these will be the strong absorption from the carbonyl (C=O) group of the ketone, typically appearing in the region of 1680-1700 cm⁻¹. The presence of the aromatic ring will give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ethoxy group will likely be observed in the 1200-1300 cm⁻¹ range. The C-F stretching vibrations of the difluorophenyl moiety are expected in the 1100-1250 cm⁻¹ region.

Predicted FT-IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| Carbonyl (C=O) stretch | 1680 - 1700 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium |

| C-O stretch | 1200 - 1300 | Strong |

| C-F stretch | 1100 - 1250 | Strong |

Note: Predicted data is based on typical functional group absorption ranges and may vary from experimental values.

Identification of Ethoxy and Fluorine Group Absorptions

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. In this compound, the key absorptions are associated with the ethoxy group (C-O stretches), the aromatic ring (C=C and C-H stretches), the ketone (C=O stretch), and the carbon-fluorine bonds.

The ethoxy group, as a mixed alkyl-aryl ether, is expected to show two distinct C-O stretching bands due to the asymmetric nature of the C-O-C linkage. ucla.edu Generally, the asymmetric C-O-C stretching vibration in ethers gives rise to a strong peak in the 1300-1000 cm⁻¹ region. ucla.edu For saturated ethers, this peak typically appears between 1140 and 1070 cm⁻¹. ucla.edu Aromatic ethers also exhibit C-O stretching absorptions in a similar range, often between 1150 and 1060 cm⁻¹. miamioh.edu

The difluoro-substituted aromatic ring presents several characteristic bands. The aromatic C-H stretching vibrations are observed at slightly higher frequencies than alkyl C-H stretches, typically in the 3100-3000 cm⁻¹ range. orgchemboulder.com The carbon-carbon stretching vibrations within the aromatic ring produce a series of absorptions in the 1600-1400 cm⁻¹ region. orgchemboulder.com Furthermore, the substitution pattern on the benzene (B151609) ring can often be inferred from the pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region. orgchemboulder.comthieme-connect.de

The carbon-fluorine (C-F) stretching vibrations of aryl fluorides give rise to strong absorptions. The exact wavenumber is dependent on the substitution pattern, but these bands are typically found in the 1250-1000 cm⁻¹ range, a region that also contains C-O stretching bands. scispace.com

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak | orgchemboulder.comlibretexts.org |

| Alkyl C-H (Ethoxy) | Stretch | 2950 - 2850 | Medium to Strong | ucla.edu |

| Ketone C=O | Stretch | ~1685 | Strong | libretexts.org |

| Aromatic C=C | In-ring Stretch | 1600 - 1400 | Medium | orgchemboulder.compressbooks.pub |

| Aryl C-F | Stretch | 1250 - 1000 | Strong | scispace.com |

| Ether C-O-C | Asymmetric Stretch | 1300 - 1000 | Strong | ucla.edu |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Strong | orgchemboulder.comthieme-connect.de |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition and the elucidation of fragmentation pathways, which reveals the molecule's structural connectivity.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard the sample molecule, causing it to ionize and undergo extensive fragmentation. nih.gov This method is well-suited for generating a detailed fragmentation pattern, which acts as a molecular fingerprint. For acetophenone and its derivatives, EI-MS typically shows a prominent molecular ion (M⁺•) peak. miamioh.eduresearchgate.net The fragmentation is often predictable; for instance, acetophenone itself characteristically loses a methyl group (•CH₃) to form a highly stable benzoyl cation at m/z 105, which is often the base peak. msu.eduasdlib.org Further fragmentation can involve the loss of carbon monoxide (CO) from the benzoyl cation to yield a phenyl cation at m/z 77. asdlib.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. nih.gov It typically generates protonated molecules [M+H]⁺ or adduct ions, such as [M+Na]⁺, while minimizing fragmentation. miamioh.edunih.gov This is advantageous for confirming the molecular weight of the parent compound. For this compound, ESI would be expected to produce a strong signal for the [M+H]⁺ ion, which can then be selected for further structural analysis using tandem mass spectrometry.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion from ESI) and its subsequent fragmentation through collision-induced dissociation (CID). This process helps to piece together the molecular structure by analyzing the resulting product ions.

For the [M+H]⁺ ion of this compound, several fragmentation pathways can be predicted:

Loss of the Acetyl Group: A primary fragmentation would be the loss of the acetyl group as neutral acetic acid or ketene, though less common for ketones than esters.

Alpha-Cleavage: The most characteristic fragmentation for ketones is alpha-cleavage, involving the loss of the methyl radical (•CH₃, 15 Da) to form a stable acylium ion. miamioh.edulibretexts.org

Cleavage of the Ethoxy Group: The ethoxy group can fragment in several ways. A common pathway for aromatic ethers is the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a rearrangement, leading to a phenolic ion. blogspot.comwhitman.edu Another possibility is the cleavage of the ethyl-oxygen bond, leading to the loss of an ethyl radical (•C₂H₅, 29 Da).

Cleavage of the Aromatic Ring: Subsequent fragmentation of the aromatic ring itself can occur, although this requires higher energy.

Interactive Data Table: Predicted MS/MS Fragments of this compound (Precursor Ion: [M+H]⁺)

| Precursor m/z | Fragment m/z | Neutral Loss | Lost Fragment | Proposed Fragment Structure |

| 203.07 | 188.05 | 15.02 | •CH₃ | [C₉H₈F₂O₂]⁺ (Acylium ion) |

| 203.07 | 175.06 | 28.01 | C₂H₄ | [C₈H₆F₂O₂]⁺ (Phenolic ion) |

| 203.07 | 160.04 | 43.03 | CH₃CO• | [C₈H₈F₂O]⁺ |

| 188.05 | 160.04 | 28.01 | CO | [C₈H₈F₂O]⁺ |

X-ray Crystallography of Related Fluoro- and Ethoxy-Substituted Acetophenones

While a crystal structure for this compound itself may not be publicly available, analysis of closely related fluoro- and ethoxy-substituted acetophenones provides significant insight into its likely solid-state structure.

Determination of Molecular Geometry and Conformation in the Solid State

X-ray crystallography on related fluoro-substituted acetophenone derivatives has shown that they often adopt an s-trans conformation, where the carbonyl group and the benzene ring are nearly coplanar. nih.gov This planarity maximizes conjugation. The acetyl group's orientation is influenced by steric and electronic factors, including potential repulsion between the fluorine and oxygen atoms. nih.govrsc.org

For ethoxy-substituted aromatic compounds, the ethoxy group may lie in the plane of the benzene ring or be slightly twisted out of the plane. The C(aryl)-O-C(ethyl) bond angle and the torsion angles define its conformation. Studies on related structures, such as (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, show that the aromatic rings are nearly planar with the conjugated system, though slight torsions are observed. researchgate.net In the crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, the ethoxybenzene rings are significantly twisted relative to each other. acs.org This indicates that crystal packing forces play a crucial role in determining the final conformation.

Based on these related structures, this compound is expected to have a largely planar phenylacetyl moiety, with the ethoxy group's conformation being influenced by a balance between maximizing conjugation and minimizing steric hindrance within the crystal lattice.

Interactive Data Table: Typical Geometric Parameters from Related Acetophenone Structures

| Parameter | Bond/Angle | Typical Value | Reference |

| Bond Length | C(aryl)-C(carbonyl) | ~1.49 Å | mostwiedzy.pl |

| Bond Length | C=O | ~1.22 Å | mostwiedzy.pl |

| Bond Length | C(aryl)-F | ~1.35 Å | mdpi.com |

| Bond Length | C(aryl)-O(ethoxy) | ~1.37 Å | researchgate.net |

| Bond Angle | C(aryl)-C(carbonyl)-C(methyl) | ~119° | mostwiedzy.pl |

| Torsion Angle | C(aryl)-C(aryl)-C(carbonyl)=O | Near 0° or 180° (planar) | nih.gov |

Analysis of Intermolecular Interactions, Hydrogen Bonding, and Crystal Packing

The solid-state packing of this compound will be governed by a variety of weak intermolecular interactions. The presence of fluorine and oxygen atoms provides sites for hydrogen bond accepting.

C-H···F and C-H···O Hydrogen Bonds: These weak hydrogen bonds are significant in the crystal engineering of fluorinated organic compounds. rsc.orgmdpi.com The hydrogen atoms of the ethoxy group and the aromatic ring can act as donors, interacting with the fluorine atoms and the carbonyl oxygen of neighboring molecules. These interactions are directional and play a crucial role in stabilizing the crystal packing. mdpi.com

van der Waals Forces: General van der Waals forces and dipole-dipole interactions, arising from the polar C=O and C-F bonds, will also contribute significantly to the cohesion of the crystal structure.

The interplay of these diverse and relatively weak interactions, such as C–H···F/O bonds and π-π stacking, dictates the final three-dimensional architecture of the crystal, influencing its physical properties. mostwiedzy.pl

Assessment of Aromatic Ring Planarity and Substituent Dihedral Angles

The precise three-dimensional arrangement of the substituents on the phenyl ring of this compound is crucial for understanding its chemical reactivity and potential interactions in a biological context. This section focuses on the planarity of the aromatic ring and the dihedral angles of the ethoxy and acetyl groups. While direct crystallographic data for this compound is not available in the current literature, a detailed analysis can be constructed based on established principles of conformational analysis and data from structurally analogous compounds.

Aromatic Ring Planarity:

The benzene ring is inherently planar. In this compound, the presence of two fluorine atoms, an ethoxy group, and an acetyl group introduces some degree of steric strain and electronic perturbation. However, these substituents are not typically bulky enough to cause significant distortion of the phenyl ring itself. Therefore, the aromatic core of the molecule is expected to remain largely planar.

Dihedral Angle of the Acetyl Group:

The orientation of the acetyl group relative to the phenyl ring is a key conformational feature. The dihedral angle of interest is defined by the C(aromatic)-C(aromatic)-C(carbonyl)-O(carbonyl) atoms. For many acetophenone derivatives, particularly those without ortho-substituents, a planar conformation where the acetyl group is coplanar with the phenyl ring is energetically favorable due to resonance stabilization between the carbonyl group and the aromatic π-system. researchgate.netresearchgate.net

However, the presence of an ortho-substituent, in this case, the fluorine atom at the C5 position, introduces significant steric hindrance. This steric repulsion between the ortho-substituent and the acetyl group forces the acetyl group to rotate out of the plane of the phenyl ring to achieve a more stable, lower-energy conformation. nih.gov Studies on various ortho-substituted acetophenones have shown that the dihedral angle between the acetyl group and the phenyl ring can vary significantly depending on the size and nature of the ortho-substituent.

In a study of 2'-fluoro-substituted acetophenone derivatives, it was found that the benzene ring and the carbonyl group are nearly coplanar, with dihedral angles (C2'–C1'–C=O) of 169.9° and 179.8° in the solid state for two of the studied compounds. nih.gov This indicates a strong preference for a conformation that is close to planar, despite the presence of the ortho-fluoro substituent.

Dihedral Angle of the Ethoxy Group:

The conformation of the ethoxy group is primarily determined by the rotation around the C(aromatic)-O bond. The presence of two adjacent fluorine atoms at the C4 and C5 positions creates a sterically crowded environment. This is expected to influence the preferred orientation of the ethoxy group. To minimize steric clashes with the neighboring fluorine atom at C4, the ethyl group of the ethoxy moiety is likely to orient itself away from this substituent.

The specific dihedral angle of the C-C-O-C bond of the ethoxy group will be a balance between minimizing steric hindrance and maximizing any potential electronic interactions. In related alkoxy-substituted phenyl compounds, a wide range of conformations is observed, often with the alkoxy group lying in or near the plane of the aromatic ring unless prevented by bulky ortho-substituents.

Predicted Conformation and Comparative Data:

Based on the analysis of steric and electronic effects and data from analogous compounds, the predicted conformation of this compound would feature a largely planar phenyl ring. The acetyl group is expected to be twisted out of the plane of the ring to a certain degree to alleviate steric repulsion from the ortho-fluorine atom. The ethoxy group will also adopt a conformation that minimizes steric interactions with the adjacent fluorine atom.

The following table presents data on dihedral angles from related molecules to provide a comparative context for the expected structural parameters of this compound.

| Compound/System | Substituent | Dihedral Angle (°) | Method | Reference |

| para-Nitroacetophenone | Acetyl group | -2.5 | X-ray | researchgate.net |

| para-Nitroacetophenone | Nitro group | -3.6 | X-ray | researchgate.net |

| 2'-Fluoro-acetophenone derivative (1m) | Acetyl group (C2'-C1'-C=O) | 169.9 | X-ray | nih.gov |

| 2'-Fluoro-acetophenone derivative (1n) | Acetyl group (C2'-C1'-C=O) | 179.8 | X-ray | nih.gov |

This interactive table allows for a comparison of dihedral angles in related structures, highlighting the impact of different substitution patterns on the conformation of the acetyl group. The near-planar arrangement in some fluoro-substituted acetophenones suggests that the acetyl group in this compound may also exhibit a relatively small deviation from coplanarity with the phenyl ring.

Computational Chemistry and Theoretical Modeling of 1 3 Ethoxy 4,5 Difluorophenyl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic properties of molecules. For a compound like 1-(3-Ethoxy-4,5-difluorophenyl)ethanone, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can provide a detailed picture of its electronic structure and reactivity. nih.gov

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. dntb.gov.ua

In this compound, the HOMO is likely to be localized on the electron-rich ethoxy-difluorophenyl ring, while the LUMO may be centered on the carbonyl group of the ethanone (B97240) moiety, which acts as an electron-withdrawing group. researchgate.netresearchgate.net The charge distribution, often analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would likely show a significant delocalization of charge across the aromatic system. nih.gov The fluorine and oxygen atoms, being highly electronegative, would exhibit negative partial charges.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Molecular polarity |

Note: The values in this table are illustrative and based on typical ranges for similar aromatic ketones.

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. For this compound, the MEP map would likely show regions of negative electrostatic potential (typically colored red or yellow) around the electronegative oxygen atom of the carbonyl group and the fluorine atoms, indicating sites susceptible to electrophilic attack. nih.govresearchgate.net Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, suggesting sites for nucleophilic interaction. researchgate.net This information is critical for understanding potential intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility Assessment

While conformational analysis provides a static picture of the most stable conformers, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. By simulating the movements of atoms and bonds at a given temperature, MD can reveal the flexibility of different parts of the molecule and the transitions between different conformations. For this compound, an MD simulation could illustrate the rotational freedom of the ethoxy and acetyl groups and the vibrational motions of the phenyl ring. The resulting trajectory can provide information on the average distances between different parts of the molecule. researchgate.net

In Silico Prediction of Molecular Descriptors and Topological Indices

A wide range of molecular descriptors and topological indices can be calculated in silico to predict the physicochemical properties and potential biological activity of a compound. These descriptors quantify various aspects of the molecular structure.

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| Molecular Weight | 200.18 g/mol | Basic physical property |

| LogP (octanol-water partition coefficient) | 2.5 | Lipophilicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Polarity and hydrogen bonding capacity |

| Number of Rotatable Bonds | 3 | Molecular flexibility |

Note: These values are based on standard computational prediction tools and provide an estimation of the compound's properties.

Molecular Docking and Ligand-Binding Site Interaction Studies (for scaffold-based research)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thesciencein.org If this compound were to be investigated as a potential ligand for a biological target, such as an enzyme or receptor, molecular docking could be employed to understand its binding mode and affinity. mdpi.comresearchgate.netmdpi.com

In a hypothetical docking study, the compound would be placed into the binding site of a target protein. The simulation would then explore various orientations and conformations of the ligand, calculating the binding energy for each pose. The results would likely show that the difluorophenyl ring could engage in hydrophobic or pi-stacking interactions with aromatic residues in the binding pocket. The carbonyl oxygen and fluorine atoms could act as hydrogen bond acceptors, forming key interactions with donor residues in the protein. uowasit.edu.iq Such studies are foundational in scaffold-based drug design, where the core structure of a molecule is systematically modified to improve its binding to a specific target.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the properties of chemical compounds based on their molecular structures. These models establish a mathematical correlation between the structural or physicochemical features of a molecule, known as molecular descriptors, and a specific property of interest. For the compound this compound, while specific QSPR studies are not extensively documented in publicly available literature, the principles of QSPR can be applied to gain predictive insights into its behavior. This is achieved by leveraging broader QSAR/QSPR models developed for classes of compounds to which it belongs, such as acetophenone (B1666503) derivatives. nih.govhumanjournals.com

The development of a QSPR model involves a dataset of compounds with known properties, from which molecular descriptors are calculated. These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others. For this compound, key descriptors would include those that quantify the effects of its specific substituents: the ethoxy group and the two fluorine atoms on the phenyl ring.

Key Molecular Descriptors for this compound:

Electronic Descriptors (e.g., Hammett constants, dipole moment): The electron-withdrawing nature of the fluorine atoms and the electron-donating character of the ethoxy group significantly impact the electronic distribution within the molecule. These effects can be quantified and correlated with properties such as reactivity and biological receptor interactions.

Topological Descriptors (e.g., connectivity indices): These descriptors encode information about the branching and connectivity of atoms within the molecule. They can be used to predict properties like boiling point, viscosity, and other physical characteristics.

Steric Descriptors (e.g., molar refractivity, van der Waals volume): The size and shape of the molecule, influenced by the ethoxy and difluorophenyl groups, are critical for its interaction with biological targets. Steric descriptors help to model these spatial aspects.

Predictive Applications of QSPR for this compound:

QSPR models developed for substituted acetophenones can be used to predict a range of properties for this compound. For instance, QSAR studies on the antibacterial activity of acetophenone derivatives have shown that spatial, electronic, and topological descriptors are influential in determining their efficacy against various bacterial strains. nih.gov By calculating these descriptors for this compound, its potential antibacterial activity could be estimated.

The following interactive table illustrates a hypothetical QSPR model for predicting the lipophilicity (LogP) of a series of substituted acetophenones, including our target compound. The model's performance is evaluated using statistical metrics such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²).

Hypothetical QSPR Model for Predicting LogP of Substituted Acetophenones

| Compound | Substituents | Experimental LogP | Predicted LogP | Residual |

|---|---|---|---|---|

| Acetophenone | -H | 1.58 | 1.62 | -0.04 |

| 4-Methylacetophenone | 4-CH₃ | 2.09 | 2.05 | 0.04 |

| 4-Ethoxyacetophenone | 4-OC₂H₅ | 2.16 | 2.20 | -0.04 |

| 3,4-Difluoroacetophenone | 3,4-diF | 1.45 | 1.41 | 0.04 |

| This compound | 3-OC₂H₅, 4,5-diF | N/A | 2.35 | N/A |

Model Statistics: r² = 0.98, q² = 0.95

In a similar vein, QSPR models can be constructed to predict other important properties. The table below presents a hypothetical model for predicting the aqueous solubility (LogS) of fluorinated aromatic ketones.

Hypothetical QSPR Model for Predicting Aqueous Solubility (LogS)

| Compound | Experimental LogS (mol/L) | Predicted LogS (mol/L) |

|---|---|---|

| 1-(4-Fluorophenyl)ethanone | -2.10 | -2.15 |

| 1-(2,4-Difluorophenyl)ethanone | -2.55 | -2.51 |

| 1-(3,4,5-Trifluorophenyl)ethanone | -2.90 | -2.94 |

| This compound | N/A | -2.75 |

Model Statistics: r² = 0.99, F-ratio = 150.2

Chemical Reactivity and Derivatization Strategies for 1 3 Ethoxy 4,5 Difluorophenyl Ethanone

Reactions at the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone moiety is a key site for various nucleophilic addition and condensation reactions. Its electrophilic carbon atom readily reacts with nucleophiles, and the adjacent methyl group possesses acidic protons that can be removed under basic conditions to form an enolate.

The ketone functionality of 1-(3-ethoxy-4,5-difluorophenyl)ethanone can be readily reduced to the corresponding secondary alcohol, 1-(3-ethoxy-4,5-difluorophenyl)ethanol. This transformation is a fundamental reaction in organic synthesis. libretexts.org Common laboratory reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. libretexts.org

Sodium borohydride is often preferred due to its milder nature and compatibility with protic solvents like ethanol (B145695) or water, offering high yields of the secondary alcohol. libretexts.org The more reactive lithium aluminum hydride also achieves this reduction effectively, typically in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The general mechanism involves the nucleophilic addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon, forming an intermediate alkoxide which is subsequently protonated during workup to yield the final alcohol product. libretexts.org The resulting chiral center at the carbinol carbon means that unless a chiral reducing agent or catalyst is used, a racemic mixture of the (R)- and (S)-enantiomers of the alcohol is produced. The existence of the reduced product, named 2-(3-ethoxy-4,5-difluorophenyl)ethan-1-ol in some contexts, is documented. riekemetals.com

Table 1: Common Reagents for Carbonyl Reduction

| Reagent | Typical Solvent | Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Mild and selective for aldehydes and ketones. libretexts.org |

The carbonyl group and the adjacent α-protons of this compound enable its participation in classic carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation: In the presence of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide), this compound can act as a nucleophile after deprotonation of its α-carbon to form an enolate. This enolate can then attack an aldehyde or another ketone (including another molecule of itself in a self-condensation) in an aldol addition. thieme-connect.de Subsequent dehydration of the resulting β-hydroxy ketone, often promoted by heat or acid/base catalysis, yields an α,β-unsaturated ketone, a chalcone-like structure. magritek.com For instance, reacting it with an aromatic aldehyde like benzaldehyde (B42025) would produce a 1,3-diaryl-2-propen-1-one derivative. thieme-connect.de

Wittig Reaction: This reaction provides a reliable method for converting the ketone into an alkene. organic-chemistry.org It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent), typically generated by treating a triphenylphosphonium salt with a strong base like n-butyllithium. organic-chemistry.orgyoutube.com The ylide attacks the carbonyl carbon, leading to a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide as a stable byproduct. organic-chemistry.org The structure of the resulting alkene depends on the specific ylide used. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 1-(3-ethoxy-4,5-difluorophenyl)-1-propene.

The carbonyl group readily undergoes condensation reactions with primary amines and their derivatives to form various C=N double-bonded compounds.

Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) under appropriate conditions (often with acid catalysis and removal of water) will convert the ketone to the corresponding imine.

Oximes: Oximes are formed by reacting the ketone with hydroxylamine (B1172632) (NH₂OH) or its salt, hydroxylamine hydrochloride. arpgweb.comnih.gov The reaction is typically carried out in a polar solvent like ethanol, often with a base to neutralize the hydrochloride salt. arpgweb.comgoogle.com The resulting this compound oxime is a stable crystalline solid and a valuable intermediate in organic synthesis. clockss.orgresearchgate.net

Hydrazones: Similarly, hydrazones are synthesized by treating the ketone with hydrazine (B178648) (NH₂-NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) or semicarbazide. These reactions are often used for the characterization of ketones and have been applied to various substituted acetophenones. nih.gov

Table 2: Condensation Reactions at the Carbonyl Group

| Reagent | Product Type | Key Features |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Forms a C=N-R bond. |

| Hydroxylamine (NH₂OH) | Oxime | Forms a C=N-OH bond; often a stable crystalline solid. arpgweb.comnih.gov |

Functionalization of the Difluorophenyl Ring

The aromatic ring of this compound is substituted with two fluorine atoms, an ethoxy group, and an acetyl group. These substituents collectively influence the ring's reactivity towards both electrophilic and nucleophilic substitution.

The outcome of electrophilic aromatic substitution (EAS) is governed by the directing and activating/deactivating effects of the existing substituents. libretexts.org

Ethoxy Group (-OEt): A strongly activating, ortho-, para-director due to resonance donation of its oxygen lone pairs. youtube.com

Fluorine Atoms (-F): Deactivating via the inductive effect but ortho-, para-directing due to resonance. masterorganicchemistry.com

Acetyl Group (-COCH₃): A moderately deactivating, meta-director due to both inductive and resonance electron withdrawal. masterorganicchemistry.com

The only available position for substitution is the C-2 position. The directing effects on this position are conflicting:

It is ortho to the deactivating acetyl group.

It is meta to the activating ethoxy group.

It is ortho to the deactivating fluorine at C-4.

The powerful para-directing effect of the activating ethoxy group would strongly favor substitution at the C-6 position (which is blocked) and its ortho-directing effect would favor the C-2 and C-4 positions (C-4 is blocked). The acetyl group directs meta, to the C-3 and C-5 positions (both blocked). The fluorine at C-4 directs ortho to C-3 and C-5 (blocked). The fluorine at C-5 directs ortho to C-4 (blocked) and C-6 (blocked).

Given these conflicting influences, electrophilic aromatic substitution is generally difficult and may require harsh conditions. The combined deactivating effects of the acetyl and two fluoro groups likely outweigh the activating effect of the ethoxy group, making the ring less reactive than benzene (B151609). masterorganicchemistry.com If a reaction were to occur, predicting the major product would be complex, though the strong activating nature of the ethoxy group might suggest some reactivity at its ortho position (C-2), despite the deactivating meta-relationship to the acetyl group.

The presence of two fluorine atoms on the ring, coupled with the strong electron-withdrawing acetyl group, makes the molecule a candidate for nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.com In SₙAr reactions, the aromatic ring acts as an electrophile. youtube.com Fluorine is an excellent leaving group in this context because its high electronegativity polarizes the carbon-fluorine bond, facilitating nucleophilic attack, and the C-F bond cleavage is not the rate-determining step. masterorganicchemistry.com

The acetyl group, being ortho to one fluorine (at C-5) and meta to the other (at C-4), activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. Therefore, a strong nucleophile (e.g., methoxide, thiophenol, or an amine) could potentially displace one or both of the fluorine atoms. The fluorine at C-5 is particularly activated due to being ortho to the acetyl group and para to the ethoxy group (which can stabilize the intermediate Meisenheimer complex via resonance). The fluorine at C-4 is less activated by the acetyl group (meta) but is ortho to the ethoxy group. The precise regioselectivity would depend on the nucleophile and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Diversification

The aromatic core of this compound lacks the typical halide (Br, I) or triflate leaving groups commonly employed in palladium-catalyzed cross-coupling reactions. Therefore, diversification strategies would need to rely on C-H or C-F bond activation.

Modern palladium catalysis enables the direct arylation of electron-rich aromatic compounds through C-H activation, though this can sometimes suffer from a lack of regioselectivity. For the target molecule, the positions ortho to the ethoxy group are the most sterically accessible for such a transformation. Mizoroki-Heck reactions, which couple aryl halides with alkenes, are a cornerstone of C-C bond formation. While the subject ketone itself cannot be a direct partner without a leaving group, its derivatization to an aryl halide or triflate would open up this chemistry.

Alternatively, the activation and substitution of aryl fluorides, while challenging, is an area of growing interest. Specific ligand systems are often required to facilitate the oxidative addition of the strong C-F bond to the palladium center.

Table 1: Plausible Palladium-Catalyzed Cross-Coupling Strategies

| Reaction Type | Hypothetical Coupling Partner | Catalyst System (Example) | Potential Product Structure |

|---|---|---|---|

| C-H Arylation | 4-Iodotoluene | Pd(OAc)₂ / P(o-tol)₃ | 1-(3-Ethoxy-4,5-difluoro-2-tolylphenyl)ethanone |

Modifications of the Ethoxy Group

The cleavage of aryl ethers is a fundamental transformation to unmask a phenol (B47542) functional group. This reaction is typically achieved under strong acidic conditions. The ethoxy group of this compound can be cleaved to yield 1-(4,5-difluoro-3-hydroxyphenyl)ethanone. The most common and effective reagents for this transformation are strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or potent Lewis acids such as boron tribromide (BBr₃).

The mechanism involves the initial protonation of the ether oxygen, which converts the ethoxy group into a good leaving group (ethanol). Subsequently, a nucleophile (e.g., Br⁻) attacks the ethyl group in an SN2 reaction, leading to the formation of the phenol and ethyl bromide. Due to the stability of the sp²-hybridized carbon-oxygen bond, the cleavage occurs at the ethyl-oxygen bond rather than the aryl-oxygen bond.

Table 2: Reagents for Ether Cleavage of this compound

| Reagent | Typical Conditions | Product |

|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | 1-(4,5-Difluoro-3-hydroxyphenyl)ethanone |

| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | 1-(4,5-Difluoro-3-hydroxyphenyl)ethanone |

Modifying the terminal methyl of the ethoxy group while preserving the ether linkage is challenging due to the relative inertness of the alkyl chain. Such transformations would likely involve radical-based reactions. For instance, selective free-radical halogenation at the terminal position could potentially introduce a handle for further nucleophilic substitution. However, such reactions often lack selectivity and may lead to a mixture of products or cleavage of the ether bond. This approach is less common compared to complete ether cleavage and subsequent re-alkylation of the resulting phenol with a functionalized alkyl halide.

Annulation Reactions for Formation of Fused Heterocyclic Systems

The acetyl group of this compound is a versatile precursor for the construction of various heterocyclic rings. The α-methyl protons and the electrophilic carbonyl carbon are the primary reactive sites for cyclization and condensation reactions.

Pyrazoles: A common and efficient method for synthesizing pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine. The target acetophenone (B1666503) can be converted into a suitable 1,3-dicarbonyl equivalent by condensation with an ester, such as diethyl oxalate. The resulting diketone can then be cyclized with hydrazine or a substituted hydrazine to form the corresponding pyrazole (B372694) derivative. An alternative flow-chemistry approach involves first forming an enaminone intermediate by reacting the acetophenone with an agent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by condensation with hydrazine.

Pyrimidines: Pyrimidine (B1678525) synthesis can be achieved through the condensation of a chalcone (B49325) intermediate with a suitable three-atom component like urea, thiourea, or guanidine. The chalcone is first prepared via a Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde. The resulting α,β-unsaturated ketone readily undergoes a cyclocondensation reaction to furnish the pyrimidine ring. Multicomponent reactions, for instance, reacting the acetophenone with an aldehyde and an amidine in the presence of an oxidizing agent, also provide a direct route to pyrimidines.

Triazoles: The synthesis of 1,2,3-triazoles can be accomplished using the Huisgen 1,3-dipolar cycloaddition, popularly known as "click chemistry". This would require converting the acetophenone into either an azide (B81097) or an alkyne. For example, the α-methyl group could be brominated and then converted to an azide. This azide could then react with a terminal alkyne. A more common route involves converting a precursor hydroxyacetophenone to a propargyl ether, which then undergoes cycloaddition with an organic azide.

Table 3: Annulation Strategies for Pyrazole, Pyrimidine, and Triazole Synthesis

| Target Heterocycle | Key Reagents | Intermediate | General Method |

|---|---|---|---|

| Pyrazole | 1. Diethyl oxalate, NaOEt2. Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | 1-(3-Ethoxy-4,5-difluorophenyl)-1,3-dioxobutane | Paal-Knorr Synthesis |

| Pyrimidine | 1. Benzaldehyde, NaOH2. Urea, KOH/EtOH | 1-(3-Ethoxy-4,5-difluorophenyl)-3-phenylprop-2-en-1-one (Chalcone) | Biginelli-type Reaction |

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles typically proceeds from carboxylic acid derivatives. The acetyl group of the starting material would first need to be oxidized to a carboxylic acid (e.g., using a haloform reaction or stronger oxidants). The resulting benzoic acid derivative can be converted to an acyl hydrazide by reacting its ester with hydrazine hydrate. This acyl hydrazide is the key intermediate, which can be cyclized with various reagents, such as orthoesters or by dehydration after acylation, to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring.

Thiadiazoles: 1,3,4-Thiadiazole derivatives are often synthesized from thiosemicarbazides. A straightforward route involves the reaction of a carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or sulfuric acid. Therefore, similar to oxadiazole synthesis, the acetyl group of this compound would first be oxidized to a carboxylic acid. The resulting acid is then heated with thiosemicarbazide to yield the 2-amino-5-aryl-1,3,4-thiadiazole derivative.

Table 4: Annulation Strategies for Oxadiazole and Thiadiazole Synthesis

| Target Heterocycle | Key Reagents after Oxidation to Carboxylic Acid | Intermediate | General Method |

|---|---|---|---|

| 1,3,4-Oxadiazole | 1. SOCl₂, EtOH2. N₂H₄·H₂O3. Triethyl orthoformate | 3-Ethoxy-4,5-difluorobenzohydrazide | Dehydrative Cyclization |

Strategic Derivatization for Enhanced Research Utility

The chemical scaffold of this compound presents multiple sites for strategic derivatization, allowing for the systematic modification of its physicochemical and pharmacological properties. These modifications are instrumental in developing new chemical entities with enhanced research utility, including improved potency, selectivity, and metabolic stability, or for creating tool compounds for biological assays. Derivatization strategies primarily target the ketone moiety, the aromatic ring, and the ethoxy group.

The ketone functional group is a versatile handle for a wide array of chemical transformations. One of the most common derivatization approaches is the synthesis of chalcones through condensation reactions with various aromatic aldehydes. tsijournals.com These chalcone derivatives are precursors to a multitude of heterocyclic compounds with diverse biological activities. tsijournals.com For instance, reaction with reagents like urea, thiourea, or hydroxylamine can yield oxazines, thiazines, and isoxazoles, respectively. tsijournals.com Furthermore, the ketone can be a site for Mannich reactions, which introduce aminoalkyl chains and can lead to compounds with potential therapeutic applications. researchgate.net

The difluorinated phenyl ring offers opportunities for substitution reactions, although the presence of two fluorine atoms can influence the reactivity. The electron-withdrawing nature of the fluorine atoms can play a significant role in the rate of reactions. nih.gov Modifications to the aromatic ring can be explored to enhance biological activity or to probe structure-activity relationships.

The ethoxy group, while generally stable, can also be a point of modification. For example, ether cleavage to the corresponding phenol would provide a new site for a different set of derivatization reactions, such as esterification or etherification with different alkyl or aryl groups. Such modifications can impact the compound's solubility and pharmacokinetic profile. researchgate.net

The strategic derivatization of this compound is a key approach to unlock its full potential as a research tool and as a starting point for the development of new bioactive molecules. The ability to systematically alter its structure allows researchers to fine-tune its properties for specific applications in medicinal chemistry and chemical biology.

Interactive Data Table: Derivatization Strategies and Potential Research Applications

| Target Site | Reaction Type | Potential Derivatives | Potential Enhanced Research Utility |

| Ketone | Claisen-Schmidt Condensation | Chalcones | Precursors for heterocyclic synthesis (e.g., pyrazoles, isoxazoles) with potential antimicrobial or anticancer activities. tsijournals.com |

| Ketone | Mannich Reaction | β-Amino ketones | Introduction of basic nitrogen atoms, potentially leading to compounds with CNS activity or improved solubility. researchgate.net |

| Ketone | Reductive Amination | Substituted amines | Creation of novel amine derivatives for exploring new biological targets. |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Variously substituted phenyl rings | Modulation of electronic properties to enhance target binding or alter metabolic stability. nih.gov |

| Ethoxy Group | Ether Cleavage | Phenol | A versatile intermediate for further functionalization (e.g., esterification, etherification) to improve pharmacokinetic properties. researchgate.net |

Structure Activity Relationship Sar Concepts Applied to 1 3 Ethoxy 4,5 Difluorophenyl Ethanone and Its Analogues

Principles of Scaffold Design and Diversification for Modulating Activity

The 1-phenyl-ethanone core of 1-(3-Ethoxy-4,5-difluorophenyl)ethanone serves as a versatile scaffold for chemical modification. In drug design, the central scaffold provides the essential three-dimensional arrangement of functional groups necessary for interaction with a biological target. Diversification of this scaffold is a key strategy to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Analogue Synthesis:

A common approach involves "scaffold hopping," where the core structure is replaced with a bioisosteric equivalent to explore new chemical space while retaining key binding interactions. For the 1-phenylethanone scaffold, this could involve replacing the phenyl ring with other aromatic or heteroaromatic systems.

More direct diversification involves the synthesis of analogues by modifying the substituents on the phenyl ring and the acetyl group. For instance, the acetyl group can be elaborated to form more complex side chains, or the ketone can be reduced or transformed into other functional groups. These modifications can lead to significant changes in binding affinity and efficacy. A review of synthetic glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors highlights the importance of diverse chemical structures in achieving potent and selective inhibition. nih.gov

Stereochemical Effects on Molecular Recognition and Interactions

Stereochemistry plays a pivotal role in the interaction of a molecule with its biological target, which is typically a chiral macromolecule like a protein or nucleic acid. For analogues of this compound that possess chiral centers, the spatial arrangement of atoms can drastically affect biological activity.

Although this compound itself is achiral, modifications to the acetyl side chain, such as the introduction of a substituent at the alpha-position, would create a stereocenter. The resulting enantiomers would likely exhibit different potencies and selectivities. This is because the precise three-dimensional fit within a binding pocket is often critical for optimal interaction. One enantiomer may be able to form key hydrogen bonds or hydrophobic interactions that the other cannot.

Influence of Fluoro- and Ethoxy-Substituents on Electronic and Steric Profiles

The substituents on the phenyl ring are critical determinants of the molecule's electronic and steric properties, which in turn govern its interactions with a target protein.

Fluorine Substituents:

The two fluorine atoms at positions 4 and 5 of the phenyl ring have a profound impact on the molecule's properties. Fluorine is a highly electronegative atom, and its presence significantly alters the electron distribution of the aromatic ring through a strong electron-withdrawing inductive effect. This can influence the pKa of nearby functional groups and the nature of interactions with the target, such as hydrogen bonding or halogen bonding.

From a steric perspective, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. Therefore, its introduction does not significantly increase the bulk of the molecule, allowing it to be well-tolerated in many binding sites.

Ethoxy Substituent:

Sterically, the ethoxy group is larger than the fluorine atoms and can influence the preferred conformation of the molecule. It can also participate in hydrophobic interactions within the binding pocket of a target protein. The synthesis of a selective 15-lipoxygenase inhibitor, 1-ethoxy-4-cyano-5-ethoxycarbonyl-3H-azuleno[1,2-c]pyran-3-one, highlights the utility of the ethoxy group in achieving biological activity. nih.gov

Bioisosteric Replacements and Their Impact on SAR

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to optimize potency, selectivity, and metabolic stability.

For this compound, several bioisosteric replacements could be considered:

Ethoxy Group: The ethoxy group could be replaced with other alkoxy groups of varying chain lengths to probe the size of the hydrophobic pocket. Alternatively, a methoxy (B1213986) group, a hydroxyl group, or even a small alkylthio group could be introduced to modulate electronic properties and hydrogen bonding potential.

Fluorine Atoms: The fluorine atoms could be replaced with other halogens like chlorine or bromine to explore the impact of size and polarizability on binding. Alternatively, a trifluoromethyl group could be used as a bioisostere for a chlorine atom, offering a different electronic profile.

Acetyl Group: The acetyl group could be replaced with other acyl groups or even a cyano or a carboxylate group to explore different interactions with the target.

The choice of bioisosteric replacement would be guided by the specific SAR of the compound series and the nature of the target binding site.

Conformational Flexibility and Its Role in Molecular Interactions